Cas no 15206-55-0 (Methyl benzoylformate)
Methyl benzoylformate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-oxo-2-phenylacetate
- IHT-PI MBF
- BENZOYLFORMIC ACID METHYL ESTER
- METHYL ALPHA-OXO-PHENYLACETATE
- METHYL PHENYLGLYOXALATE
- METHYL PHENYLGLYOXYLATE
- PHENYLGLYOXYLIC ACID METHYL ESTER
- alpha-Oxobenzeneacetic acid methyl ester
- alpha-oxo-benzeneaceticacimethylester
- Benzeneaceticacid,.alpha.-oxo-,methylester
- Benzeneaceticacid,-oxo-,methylester
- Glyoxylic acid, phenyl-, methyl ester
- Methyl oxophenylacetate
- Vicure 55
- Ethyl-2-thienylglyoxylate
- PhenylglyoxalicAcidMethylester
- Methyl Phenyl Glyoxylate (Methyl Benzoyl formate)
- ACETOCURE MBF
- METHYLBENZOYLFORMATE(PHENYLGLYOXYLICACIDMETHYLESTER)
- -Oxophenylessigsuremethylester
- METHYL-A-OXO-PHENYLACETATE
- Methyl benzoylformate
- : Methyl benzoylformate
- IHT-PI
- YF-PI MBF
- HRcure-MBF
- OMNIRAD MBF
- Photo initiator MBF
- Methy Benzoylformate
- Methylbenzoylformate
- Phenylglyoxylic acid, methyl ester
- Benzeneacetic acid, .alpha.-oxo-, methyl ester
- methyl benzoyl formate
- methyl oxo(phenyl)acetate
- YLHXLHGIAMFFBU-UHFFFAOYSA-N
- 23F2
- Methyl Benzoylformate, 98%
- Glycopyrronium Bromide Imp. H (EP): Methyl 2-oxo-2-Phenylacetate (Methyl Benzoylformate)
-
- MDL: MFCD00008443
- Inchi: 1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3
- InChI Key: YLHXLHGIAMFFBU-UHFFFAOYSA-N
- SMILES: COC(C(C1C=CC=CC=1)=O)=O
- BRN: 1100868
Computed Properties
- Exact Mass: 164.04700
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 43.4
Experimental Properties
- Density: 1.155 g/mL at 25 °C(lit.)
- Melting Point: 16°C
- Boiling Point: 251°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.526(lit.)
- PSA: 43.37000
- LogP: 1.04230
Methyl benzoylformate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Safety Instruction: S24/25
- Safety Term:S24/25
- Storage Condition:Store at room temperature
Methyl benzoylformate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Methyl benzoylformate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M30507-5G |
Methyl benzoylformate |
15206-55-0 | 5g |
¥438.68 | 2023-11-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M30507-25G |
Methyl benzoylformate |
15206-55-0 | 25g |
¥1299.23 | 2023-11-05 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0835759367- 1g |
Methyl benzoylformate |
15206-55-0 | 99%(GC) | 1g |
¥ 61.2 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0835759351- 5g |
Methyl benzoylformate |
15206-55-0 | 99%(GC) | 5g |
¥ 100.0 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0835759343- 25g |
Methyl benzoylformate |
15206-55-0 | 99%(GC) | 25g |
¥ 210.6 | 2021-05-18 | |
| Fluorochem | 209363-1g |
Methyl 2-oxo-2-phenylacetate |
15206-55-0 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 209363-25g |
Methyl 2-oxo-2-phenylacetate |
15206-55-0 | 95% | 25g |
£14.00 | 2022-03-01 | |
| Fluorochem | 209363-100g |
Methyl 2-oxo-2-phenylacetate |
15206-55-0 | 95% | 100g |
£35.00 | 2022-03-01 | |
| ChemScence | CS-0030595-500g |
Methyl benzoylformate |
15206-55-0 | 99.61% | 500g |
$55.0 | 2022-04-27 | |
| ChemScence | CS-0030595-1000g |
Methyl benzoylformate |
15206-55-0 | 99.61% | 1000g |
$104.0 | 2021-09-02 |
Methyl benzoylformate Suppliers
Methyl benzoylformate Related Literature
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Rong Zhao,Jiangge Teng,Zhiwei Wang,Wenwen Dong,Jia Lin,Changhu Chu Org. Biomol. Chem. 2021 19 6120
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Lin Yu,Pinhua Li,Lei Wang Chem. Commun. 2013 49 2368
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Lin Yu,Pinhua Li,Lei Wang Chem. Commun. 2013 49 2368
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Santosh Kumar Alamsetti,Govindasamy Sekar Chem. Commun. 2010 46 7235
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Weiwei Luo,Jiannan Zhao,Chengkai Yin,Xiaohua Liu,Lili Lin,Xiaoming Feng Chem. Commun. 2014 50 7524
Additional information on Methyl benzoylformate
Introduction to Methyl benzoylformate (CAS No. 15206-55-0)
Methyl benzoylformate, chemically identified by the CAS number 15206-55-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester, derived from benzoic acid and formic acid, possesses a unique molecular structure that makes it a valuable intermediate in various synthetic processes. Its applications span across multiple industries, including the development of fine chemicals, agrochemicals, and pharmaceuticals.
The molecular formula of methyl benzoylformate is C8H8O3, reflecting its composition of eight carbon atoms, eight hydrogen atoms, and three oxygen atoms. The presence of both ester and carbonyl functional groups imparts distinct reactivity, making it a versatile building block in organic synthesis. In recent years, researchers have explored its potential in the development of novel therapeutic agents and catalysts.
One of the most notable applications of methyl benzoylformate is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it has been utilized in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic compounds. The compound's ability to undergo nucleophilic addition reactions allows for the facile introduction of diverse functional groups, facilitating the construction of complex molecular architectures.
Recent studies have highlighted the role of methyl benzoylformate in green chemistry initiatives. Researchers have been investigating its use as a sustainable alternative to traditional synthetic reagents. The compound's high atom economy and minimal byproduct formation make it an attractive choice for environmentally friendly chemical processes. Additionally, its compatibility with biocatalytic systems has opened new avenues for enzymatic synthesis, further reducing the environmental impact of pharmaceutical manufacturing.
In agrochemical research, methyl benzoylformate has shown promise as a precursor to various pesticides and herbicides. Its structural features enable the synthesis of compounds that exhibit potent biological activity against pests while maintaining low toxicity to non-target organisms. This aligns with the growing demand for eco-conscious agricultural practices globally.
The compound's reactivity also extends to material science applications. Methyl benzoylformate has been employed in the development of polymers and coatings due to its ability to form stable cross-linking networks. These materials exhibit enhanced durability and chemical resistance, making them suitable for high-performance applications in industries such as automotive and aerospace.
Advances in computational chemistry have further enhanced our understanding of methyl benzoylformate's properties. Molecular modeling studies have provided insights into its interaction with biological targets, aiding in the rational design of drug candidates. These computational approaches complement experimental techniques, offering a holistic perspective on the compound's behavior.
The synthesis of methyl benzoylformate can be achieved through various methods, including esterification reactions between benzoic acid derivatives and formic acid esters. Recent innovations have focused on optimizing these processes for higher yields and reduced waste generation. Catalytic methods, particularly those involving transition metal complexes, have been explored to improve reaction efficiency.
Quality control and analytical techniques play a crucial role in ensuring the purity and consistency of methyl benzoylformate products. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for characterization purposes. These methods provide detailed information about the compound's structural integrity and purity levels.
The future prospects of methyl benzoylformate are promising, with ongoing research aimed at expanding its utility across multiple domains. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to novel applications and improved manufacturing processes.
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